molecular formula C11H11ClN4 B1464511 3-chloro-N-[2-(pyridin-2-yl)ethyl]pyrazin-2-amine CAS No. 1248274-96-5

3-chloro-N-[2-(pyridin-2-yl)ethyl]pyrazin-2-amine

Cat. No. B1464511
CAS RN: 1248274-96-5
M. Wt: 234.68 g/mol
InChI Key: VQNYECOFRIDRSX-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-[2-(pyridin-2-yl)ethyl]pyrazin-2-amine” is a complex organic molecule that contains a pyrazine ring, a pyridine ring, an ethyl group, an amine group, and a chlorine atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving amines, pyridines, and halogenated compounds . For instance, N-(pyridin-2-yl)amides can be formed via C–C bond cleavage promoted by I2 and TBHP .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-rich nitrogen atoms in the pyrazine and pyridine rings, as well as the electron-withdrawing chlorine atom. The amine group could potentially participate in acid-base reactions .

Scientific Research Applications

Heterocyclic N-oxide Derivatives in Organic Synthesis and Medicinal Applications

Heterocyclic N-oxide derivatives, including pyrazine-based compounds, play a significant role in organic synthesis, catalysis, and drug development due to their versatile synthetic intermediates and biological importance. These compounds are involved in forming metal complexes, designing catalysts for asymmetric catalysis, and possessing various biological activities such as anticancer, antibacterial, and anti-inflammatory effects. The study highlights the importance of heterocyclic N-oxide derivatives, including pyrazine and pyridine-based compounds, in advanced chemistry and medicinal applications, demonstrating their potential in various scientific research areas (Li et al., 2019).

Pyrazines in Food Science and Technology

Pyrazines, a class of volatile heterocyclic nitrogen-containing compounds, contribute significantly to the flavor profile of food products. The Maillard reaction (MR) is a primary method for synthesizing pyrazines, enhancing desirable flavors during food processing. The study discusses control strategies for pyrazine generation from the MR, including the use of new reactants and modification of reaction conditions, showcasing the relevance of pyrazine derivatives in the food industry (Yu et al., 2021).

Arylmethylidenefuranones: A Synthetic Avenue

Arylmethylidenefuranones, including pyrazine-based reactions with heterocyclic amines, have been systematized to produce a wide range of compounds. The direction of these reactions depends on the structure of the reagents, the strength of the nucleophilic agent, and the reaction conditions. This demonstrates the synthetic utility of pyrazine derivatives in producing diverse heterocyclic compounds, further emphasizing their scientific research applications (Kamneva et al., 2018).

Hybrid Catalysts in Medicinal Chemistry

Pyrazine derivatives, as part of the pyranopyrimidine core, are crucial for the medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability. The review focuses on synthetic pathways employed using diversified hybrid catalysts for developing pyranopyrimidine scaffolds, highlighting the extensive applicability of pyrazine derivatives in scientific research, particularly in medicinal chemistry (Parmar et al., 2023).

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. Its potential uses could be explored based on the properties of similar compounds .

properties

IUPAC Name

3-chloro-N-(2-pyridin-2-ylethyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4/c12-10-11(16-8-7-14-10)15-6-4-9-3-1-2-5-13-9/h1-3,5,7-8H,4,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNYECOFRIDRSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCNC2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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